Drotaveraldine
Description
Properties
IUPAC Name |
(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)-(3,4-diethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-5-27-19-10-9-17(14-20(19)28-6-2)24(26)23-18-15-22(30-8-4)21(29-7-3)13-16(18)11-12-25-23/h9-10,13-15H,5-8,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJBCQISYBHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54088-62-9 | |
| Record name | (6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-diethoxyphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
By-Product Formation During Drotaverine Hydrochloride Synthesis
This compound is primarily synthesized as a by-product during the industrial preparation of drotaverine hydrochloride, a well-known antispasmodic agent. The process involves multiple stages, with this compound forming during the condensation and cyclization steps of diethoxyphenylacetic acid and diethoxyamine.
Key Synthetic Steps Leading to this compound:
-
Chloromethylation : Orthodiethoxybenzene reacts with hydrogen chloride and formalin in a trichlorethylene medium, catalyzed by calcium chloride.
-
Cyanidation : Diethoxybenzyl chloride undergoes cyanidation using potassium iodide and triethylamine in acetone.
-
Acid Hydrolysis : Diethoxynitrile is hydrolyzed to diethoxyphenylacetic acid under controlled pH (6.0–6.5) and temperature (65 ± 5°C).
-
Condensation and Cyclization : Diethoxyphenylacetic acid reacts with diethoxyamine to form ethoxyamide, which is cyclized using phosphorus oxychloride. This compound forms alongside drotaverine hydrochloride during this stage.
Isolation and Purification Techniques
This compound is isolated from the reaction mixture through crystallization and filtration . After cyclization, the technical product is dissolved in water, acidified to pH 1–2 with hydrochloric acid, and cooled to 10 ± 5°C to precipitate impurities. The remaining solution is treated with clarifying coal and recrystallized to obtain this compound.
Table 1: Critical Parameters for this compound Isolation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 100 ± 5°C (cyclization) | >70°C increases by-products |
| pH Adjustment | 6.0–6.5 (hydrolysis) | Lower pH reduces purity |
| Cooling Rate | 10°C/hour (crystallization) | Rapid cooling traps impurities |
| Clarifying Coal Quantity | 12–16 kg/250–350 kg nitrile | Insufficient coal lowers yield |
Optimization of Reaction Conditions
Catalytic Systems and Solvent Selection
The choice of interfacial catalysts such as potassium iodide and triethylamine significantly influences this compound formation. Acetone as a solvent enhances reaction homogeneity, while trichlorethylene stabilizes intermediates during chloromethylation.
Temperature and Time Dependencies
-
Cyclization Stage : Maintaining temperatures at 130 ± 5°C under hydrogen pressure (35–45 atm) maximizes cyclization efficiency but increases this compound yield by 15–20% compared to lower temperatures.
-
Hydrolysis Duration : Extending hydrolysis beyond 9 hours reduces diethoxyphenylacetic acid purity, indirectly promoting by-product formation.
Industrial-Scale Production Considerations
Scalability Challenges
Industrial reactors face difficulties in maintaining exothermic control during cyclization. Implementing continuous-flow systems with real-time temperature monitoring mitigates runaway reactions, ensuring consistent this compound output.
Waste Management Strategies
The process generates acidic wastewater (pH 1–2) containing residual diethoxyamine. Neutralization with lime slurry precipitates calcium salts, which are filtered and repurposed for agricultural applications.
Comparative Analysis of this compound Synthesis Methods
Table 2: By-Product Yield Under Varied Conditions
| Condition Modification | This compound Yield (%) | Drotaverine Hydrochloride Yield (%) |
|---|---|---|
| Standard Protocol | 4.2 | 89.5 |
| Increased Cyclization Temp | 6.8 | 82.1 |
| Reduced Catalyst Loading | 1.9 | 75.3 |
| Extended Hydrolysis Duration | 5.1 | 68.4 |
Chemical Reactions Analysis
Types of Reactions
Drotaveraldine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
Drotaveraldine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on smooth muscle cells and its potential role in treating spastic conditions.
Medicine: Investigated for its use in relieving smooth muscle spasms and enhancing cervical dilation during childbirth.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Drotaveraldine exerts its effects by inhibiting phosphodiesterase-4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of this enzyme leads to elevated levels of cAMP, resulting in smooth muscle relaxation. The compound decreases the active ionized calcium supply binding to smooth muscle cells, further contributing to its spasmolytic action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Drotaverine Hydrochloride
- Molecular Formula: C₂₄H₂₉NO₅·HCl
- Molecular Weight : 447.99 g/mol
- Structural Relationship : Drotaveraldine lacks the hydrochloric acid counterion present in drotaverine hydrochloride. The degradation of drotaverine HCl to this compound occurs under oxidative conditions, accelerated by magnesium stearate in formulations .
- Key Differences: Stability: Drotaverine HCl is prone to oxidative degradation, whereas this compound is its stable degradation byproduct.
2-Nitro Derivative (Compound 8)
- Synthesis: Prepared via reaction of this compound with 2-nitrovinylbenzene, introducing a nitro (-NO₂) group at the C2 position .
- Applications: Used in synthetic chemistry to study substituent effects on dihydroisoquinoline derivatives .
Schiff Bases (Compounds 11–15)
- Synthesis : Derived from condensation of this compound-based aldehydes (e.g., compound 1) with PAP (primary amine), forming imine (-C=N-) linkages .
- Structural Features : The imine group increases polarity and may influence solubility or pharmacological interactions.
Comparison with Functionally Similar Compounds
Pyrroloisoquinoline Derivatives
- Synthesis: Reaction of this compound with dimethylacetylenedicarboxylate in solvents like toluene yields pyrroloisoquinoline derivatives (e.g., compound 4).
- Key Findings: Solvent Impact: Yield increases from 23% (Et₂O) to 73% (toluene), highlighting solvent choice as critical for efficiency . Structural Divergence: The fused pyrroloisoquinoline ring system distinguishes these derivatives from this compound’s dihydroisoquinoline core.
Magnesium Stearate-Induced Degradation Byproducts
- Mechanism : Magnesium stearate in formulations accelerates drotaverine HCl degradation to this compound via oxidative pathways.
- Mitigation : Antioxidants (e.g., ascorbic acid) or acidic excipients inhibit this degradation, emphasizing formulation-dependent stability differences .
Research Findings and Implications
Degradation Dynamics : this compound’s formation from drotaverine HCl underscores the importance of formulation stability. Magnesium stearate’s role in accelerating degradation necessitates antioxidant use in drug products .
Synthetic Optimization : Solvent selection (e.g., toluene over Et₂O) significantly improves yields of this compound derivatives, aiding scalable synthesis .
Structural Modifications : Functional group additions (e.g., nitro, imine) to this compound alter physicochemical properties, enabling tailored applications in medicinal chemistry .
Biological Activity
Drotaveraldine is a compound closely related to drotaverine, a well-known antispasmodic agent. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 411.49 g/mol
- CAS Number : 54088-62-9
- Structure : this compound is a benzylisoquinoline derivative, structurally similar to papaverine but exhibiting more potent antispasmodic activities than its counterpart .
This compound primarily acts as a selective inhibitor of phosphodiesterase 4 (PDE4), which leads to increased levels of cyclic AMP (cAMP) in smooth muscle cells. This increase results in relaxation of smooth muscle tissue, making it effective in treating conditions characterized by muscle spasms, such as dysmenorrhea and gastrointestinal disorders .
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
- Antispasmodic Activity : this compound exhibits significant antispasmodic effects on smooth muscles, which has been demonstrated in various animal models. The compound's potency is attributed to its ability to inhibit PDE4 selectively without causing anticholinergic side effects .
- Analgesic Properties : Studies have shown that this compound possesses analgesic properties that are dose-dependent. This effect is particularly notable in models of acute pain where this compound administration resulted in significant pain relief .
- Absorption and Metabolism : this compound is well absorbed in the gastrointestinal tract, reaching peak plasma concentrations within 45-60 minutes post-administration. It undergoes presystemic metabolism, leading to the formation of conjugated metabolites that are primarily excreted via bile .
Case Studies and Research Findings
- Animal Studies : In a controlled study involving rats, this compound was shown to effectively reduce spasms induced by various pharmacological agents. The study highlighted its potential for treating gastrointestinal disorders due to its targeted action on smooth muscle relaxation .
- Comparative Studies : A comparative analysis between this compound and other antispasmodics indicated that this compound provided superior relief from abdominal cramps with fewer side effects compared to traditional therapies like papaverine. This was attributed to its selective mechanism of action on PDE4 .
- Formulation Development : Recent advancements in drug formulation have led to the development of orodispersible tablets containing this compound for pediatric use. These formulations demonstrated over 85% drug release within 10 minutes, indicating rapid bioavailability and effectiveness in clinical settings .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Drotaveraldine derivatives, and how should reaction conditions be documented to ensure reproducibility?
- Methodological Answer : The synthesis of this compound derivatives involves domino reactions between 1-aroyl-substituted 3,4-dihydroisoquinolines and α,β-unsaturated aldehydes (e.g., acrolein) or nitrovinylbenzenes, followed by condensation with hydroxylamine or thiosemicarbazide for adduct formation . To ensure reproducibility, document reaction parameters (temperature, solvent, stoichiometry), purification steps (column chromatography, recrystallization), and validation via spectral data (NMR, IR). Adhere to journal guidelines for experimental clarity, such as separating novel compound characterization from known analogs and including validation criteria (e.g., ≥95% HPLC purity) .
Q. Which spectroscopic and chromatographic techniques are most effective in characterizing this compound's purity and structural conformation, and what validation criteria should be applied?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Validate NMR assignments using 2D techniques (COSY, HSQC) and cross-reference with published data for known analogs. For purity, establish acceptance thresholds (e.g., ≥98% by area normalization in HPLC) and replicate analyses across independent labs to minimize instrumentation bias .
Advanced Research Questions
Q. What strategies can researchers employ to reconcile conflicting data regarding this compound's mechanism of action across different biochemical assays?
- Methodological Answer : Conduct a systematic review of assay conditions (e.g., cell line viability, incubation time, solvent controls) to identify variables influencing results. Use meta-analysis to quantify effect sizes and heterogeneity. For example, discrepancies in IC₅₀ values may arise from differential protein binding in serum-containing vs. serum-free media. Employ orthogonal assays (e.g., fluorescence polarization alongside enzyme inhibition) to cross-validate findings and control for assay-specific artifacts .
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the pharmacological impact of specific functional groups in this compound analogs?
- Methodological Answer : Develop a modular synthesis protocol to generate analogs with targeted substitutions (e.g., aldehyde vs. nitro groups at position 2). Use a standardized panel of assays (e.g., receptor binding, cytotoxicity, metabolic stability) to compare analogs. Apply multivariate analysis to decouple electronic, steric, and lipophilic effects. For example, correlate logP values with membrane permeability using Caco-2 cell assays and validate via molecular dynamics simulations .
Q. What statistical approaches are most robust for identifying significant differences in pharmacokinetic parameters between this compound and its structural analogs?
- Methodological Answer : Use non-linear mixed-effects modeling (NLME) for pharmacokinetic analysis, accounting for inter-subject variability. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) to compare AUC or half-life values. Predefine equivalence margins (e.g., ±20% for bioavailability) and adjust for multiple comparisons using the Benjamini-Hochberg procedure. Include power analysis during experimental design to ensure adequate sample size .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
